molecular formula C10H10F3NO4S B2591872 (2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1212137-65-9

(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2591872
CAS No.: 1212137-65-9
M. Wt: 297.25
InChI Key: ADMRLEYIFPXHND-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamide moiety, which is further linked to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethanesulfonic acid as a catalyst for the acylation reactions . The reaction conditions often include mild temperatures and the use of environmentally friendly reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its high catalytic activity and ability to operate under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide moiety, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide moiety plays a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its specific combination of a trifluoromethyl group, benzenesulfonamide moiety, and propanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMRLEYIFPXHND-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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